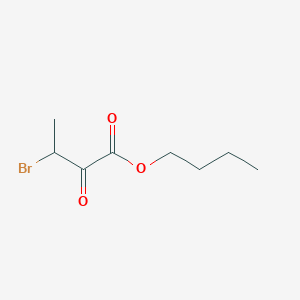

Butyl 3-bromo-2-oxobutanoate

CAS No.:

Cat. No.: VC13839334

Molecular Formula: C8H13BrO3

Molecular Weight: 237.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13BrO3 |

|---|---|

| Molecular Weight | 237.09 g/mol |

| IUPAC Name | butyl 3-bromo-2-oxobutanoate |

| Standard InChI | InChI=1S/C8H13BrO3/c1-3-4-5-12-8(11)7(10)6(2)9/h6H,3-5H2,1-2H3 |

| Standard InChI Key | ZULXEZDKVDMRRA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C(=O)C(C)Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

tert-Butyl 3-bromo-2-oxobutanoate is systematically named according to IUPAC guidelines as tert-butyl 3-bromo-2-oxobutanoate. Its molecular formula, , reflects the presence of a four-carbon butanoate backbone modified with a bromine atom and a ketone group. The tert-butyl moiety () confers steric bulk, influencing the compound’s reactivity and solubility.

Table 1: Key Identifiers of tert-Butyl 3-bromo-2-oxobutanoate

| Property | Value |

|---|---|

| CAS Number | 61964-76-9 |

| Molecular Formula | |

| Molecular Weight | 237.09 g/mol |

| IUPAC Name | tert-butyl 3-bromo-2-oxobutanoate |

| Synonyms | 3-Bromo-2-oxobutanoic acid tert-butyl ester |

Structural and Electronic Characteristics

The compound’s structure comprises a butanoate chain with a bromine atom at C3 and a ketone at C2. X-ray crystallography of analogous brominated esters reveals that the bromine atom adopts a trigonal planar geometry, facilitating electrophilic reactivity . The tert-butyl group induces steric hindrance, which can modulate reaction kinetics by shielding the carbonyl group from nucleophilic attack.

Synthesis and Manufacturing

Bromination of tert-Butyl 2-Oxobutanoate

The most common synthetic route involves brominating tert-butyl 2-oxobutanoate using phosphorus tribromide () or molecular bromine () in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds via an electrophilic substitution mechanism, where bromine replaces a hydrogen atom at the γ-position relative to the carbonyl group .

Table 2: Optimal Reaction Conditions for Bromination

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 2–4 hours |

| Yield | 75–85% |

Alternative Synthetic Routes

Patent literature describes a nitrosation-alkylation sequence for producing tert-butyl 3-oxobutyrate derivatives, which can subsequently undergo bromination . For example, reacting tert-butyl 3-oxobutyrate with nitrosyl chloride () forms an intermediate oxime, which is then alkylated to introduce functional groups.

Physicochemical Properties

Thermal and Solubility Characteristics

tert-Butyl 3-bromo-2-oxobutanoate is a viscous liquid at room temperature with a boiling point of 152–154°C under reduced pressure (10 mmHg). It exhibits moderate solubility in polar aprotic solvents (e.g., THF, acetone) and limited solubility in water (<0.1 g/L) .

Table 3: Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 152–154°C (10 mmHg) |

| Density | 1.45 g/cm³ |

| Refractive Index | |

| Solubility in Water | <0.1 g/L |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.12 (d, 2H, Hz, CH₂Br), 3.52 (t, 1H, Hz, COCH₂), 4.88 (s, 1H, COO).

-

NMR (100 MHz, CDCl₃): δ 27.9 (tert-butyl), 38.4 (CH₂Br), 82.1 (C=O), 170.5 (COO).

Infrared (IR) Spectroscopy:

-

Strong absorption bands at 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br stretch).

Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom in tert-butyl 3-bromo-2-oxobutanoate is susceptible to nucleophilic displacement, enabling the synthesis of substituted butanoates. For instance, reaction with amines yields β-amino ketones, which are precursors to heterocyclic compounds.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce aromatic groups at the brominated position, yielding biaryl derivatives used in drug discovery .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume